2-methyl-4-phenyl-1H-indene

Description

Properties

IUPAC Name |

2-methyl-4-phenyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGNRCDZSRNHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454279 | |

| Record name | 2-METHYL-4-PHENYLINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159531-97-2 | |

| Record name | 2-METHYL-4-PHENYLINDENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159531-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Indene Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 2-methyl-4-phenyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged structure in both medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties make it a versatile building block for a range of applications, from ligands in organometallic catalysis to the core of biologically active molecules.[1][3] Substituted indenes, in particular, offer a rich playground for chemical exploration, allowing for the fine-tuning of properties for specific functions. This guide focuses on a specific derivative, This compound , providing a comprehensive overview of its chemical properties, synthesis, and characterization for professionals engaged in advanced chemical research.

Molecular Structure and Physicochemical Properties

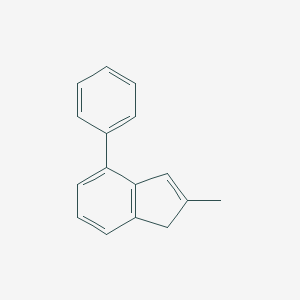

This compound (CAS No. 159531-97-2) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.29 g/mol .[4][5] The structure features a phenyl group at the C4 position of the indene core and a methyl group at the C2 position of the five-membered ring. This substitution pattern significantly influences its steric and electronic landscape.

Caption: Structure of this compound with IUPAC numbering.

The calculated properties provide initial insights into its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄ | [5] |

| Molecular Weight | 206.29 g/mol | [4] |

| CAS Number | 159531-97-2 | [5] |

| XLogP3-AA (Lipophilicity) | 4.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 0 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Physical Form | Liquid or Solid or Semi-solid | [4] |

| Storage Temperature | Room temperature, inert atmosphere | [4] |

The high XLogP3 value suggests significant lipophilicity, indicating good solubility in nonpolar organic solvents and poor solubility in aqueous media. The single rotatable bond between the indene core and the phenyl group allows for some conformational flexibility, which can be relevant in receptor binding or materials science applications.

Synthesis Strategies: A Modern Approach

The synthesis of specifically substituted indenes has evolved significantly, moving away from harsh classical methods towards more controlled and versatile transition-metal-catalyzed reactions.[6] A highly effective and modular strategy for preparing compounds like this compound involves a sequential Palladium-catalyzed Suzuki coupling and Ruthenium-catalyzed Ring-Closing Metathesis (RCM).[7][8] This approach offers excellent control over substituent placement and high functional group tolerance.

Caption: Sequential Suzuki Coupling and RCM workflow for indene synthesis.

Causality in Experimental Design

-

Choice of Starting Material: Readily available substituted phenols serve as cost-effective and versatile starting points.[7] The phenolic hydroxyl group is easily converted into a triflate, an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: This reaction is chosen for its robustness and exceptional functional group tolerance, allowing for the reliable formation of the C-C bond that builds the diene backbone required for the subsequent cyclization step.[8] The use of a vinyl boronic ester containing the desired methyl group at the appropriate position ensures the correct substitution pattern in the final product.

-

Ring-Closing Metathesis (RCM): RCM, catalyzed by Grubbs-type ruthenium catalysts, is an unparalleled method for forming the five-membered ring of the indene core from a diene precursor. Its efficiency under mild conditions and predictability make it superior to classical intramolecular Friedel-Crafts or condensation reactions, which often require harsh acidic conditions and may lead to side products.[6][7]

Experimental Protocol: Synthesis of this compound

(This protocol is a representative methodology adapted from established procedures for substituted indenes.[7][8])

Part A: Synthesis of the Diene Intermediate via Suzuki Coupling

-

Triflation: To a solution of 4-phenylphenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add pyridine (1.5 equiv). Stir for 10 minutes.

-

Add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the aryl triflate. Purify by flash chromatography if necessary.

-

Coupling: To a Schlenk tube, add the aryl triflate (1.0 equiv), the appropriate methyl-substituted vinyl boronic pinacol ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (10 mol %), and potassium carbonate (3.0 equiv).

-

Evacuate and backfill the tube with argon. Add a deoxygenated mixture of dioxane and water (4:1).

-

Seal the tube and heat the mixture at 120 °C for 12 hours.

-

After cooling, dilute the reaction with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure diene intermediate.

Part B: Synthesis of this compound via RCM

-

Cyclization: Dissolve the diene intermediate (1.0 equiv) in anhydrous, deoxygenated DCM under an argon atmosphere.

-

Add the nitro-Hoveyda–Grubbs second-generation catalyst ([Ru-2], 1.5 mol %).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, hexanes) to yield this compound as the final product.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table outlines the anticipated chemical shifts (δ) in ppm. These predictions are based on the analysis of similar indene structures and general chemical shift principles.[9][10]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |

| Aromatic H's (Phenyl) | 7.20 - 7.60 (m, 5H) | 127.0 - 129.0, ~141 (quat.) | Standard chemical shifts for a monosubstituted benzene ring. |

| Aromatic H's (Indene) | 7.00 - 7.30 (m, 3H) | 120.0 - 127.0, ~140-145 (quat.) | Aromatic protons on the fused benzene ring of the indene core. |

| Vinyl H (C1-H) | ~6.50 (s, 1H) | ~125.0 - 130.0 | The sole proton on the five-membered ring's double bond, adjacent to the methyl group. |

| Allylic CH₂ (C3-H₂) | ~3.30 (s, 2H) | ~38.0 | Methylene protons adjacent to both the aromatic ring and the double bond. |

| Methyl CH₃ | ~2.10 (s, 3H) | ~16.0 | Methyl group attached to the double bond. |

Note: Predicted spectra should be recorded in CDCl₃. Multiplicity is abbreviated as s (singlet) and m (multiplet).

Characterization Protocol

-

NMR Spectroscopy:

-

Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

-

Use the combination of these experiments to unambiguously assign all proton and carbon signals, confirming the connectivity and substitution pattern.

-

-

Mass Spectrometry:

-

Analyze the sample using High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

The expected exact mass for [M+H]⁺ (C₁₆H₁₅⁺) is 207.1168 . Observation of this ion with high mass accuracy (< 5 ppm error) confirms the molecular formula.

-

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its structural features: the aromatic system, the reactive double bond in the five-membered ring, and the acidic allylic protons at the C1 position.

-

Deprotonation and Ligand Formation: The protons on the C1 methylene group are acidic and can be removed by a strong base (e.g., n-butyllithium) to form an indenyl anion. This anion is aromatic and highly nucleophilic, making it a valuable precursor for creating ligands for metallocene catalysts used in olefin polymerization.[1][11]

-

Electrophilic Addition: The C1-C2 double bond is susceptible to electrophilic addition reactions, though this can compete with reactions at the aromatic rings.

-

Hydrogenation: The double bond can be selectively hydrogenated to form the corresponding 2-methyl-4-phenylindane, a saturated analog.[12]

-

Biological Activity: The indene scaffold is present in numerous biologically active compounds and approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[2][13] Derivatives of indene have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[7][14] The specific substitution pattern of this compound makes it an attractive candidate for screening in drug discovery programs, particularly where lipophilic interactions with a target protein are desired.

Conclusion

This compound represents a valuable molecular scaffold with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through modern, high-yielding catalytic methods that allow for precise structural control. A thorough understanding of its physicochemical properties, spectroscopic signature, and inherent reactivity empowers researchers to effectively utilize this compound as a building block for designing next-generation catalysts, functional materials, and therapeutic agents.

References

- 1. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | 159531-97-2 [sigmaaldrich.com]

- 5. 2-Methyl-4-phenylindene | C16H14 | CID 11074559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indene synthesis [organic-chemistry.org]

- 7. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methyl-4-phenyl-1H-indene (CAS Number: 159531-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenyl-1H-indene is a polysubstituted aromatic hydrocarbon belonging to the indene family. The indene framework is a crucial structural motif in various areas of chemical science, from materials science to medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its primary applications, and a prospective outlook on its potential in drug development based on the biological activities of related indene derivatives.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol .[1] Its structure consists of a benzene ring fused to a five-membered ring, which is substituted with a methyl group and a phenyl group.

| Property | Value | Source |

| CAS Number | 159531-97-2 | [1][2] |

| Molecular Formula | C₁₆H₁₄ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid or Solid or Semi-solid or lump | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective method involves the Suzuki coupling of a halo-indanone with phenylboronic acid, followed by reduction and dehydration.

Experimental Protocol

Step 1: Suzuki Coupling to form 4-phenyl-2-methyl-1-indanone

This step involves a palladium-catalyzed cross-coupling reaction between 4-bromo-2-methyl-1-indanone and phenylboronic acid.

-

Materials:

-

4-bromo-2-methyl-1-indanone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

-

Procedure:

-

To a reaction flask, add 4-bromo-2-methyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.01-0.05 mol%).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-phenyl-2-methyl-1-indanone.

-

Step 2: Reduction of 4-phenyl-2-methyl-1-indanone to 4-phenyl-2-methyl-1-indanol

The ketone intermediate is reduced to the corresponding alcohol.

-

Materials:

-

4-phenyl-2-methyl-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve 4-phenyl-2-methyl-1-indanone in methanol or ethanol in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude 4-phenyl-2-methyl-1-indanol, which can often be used in the next step without further purification.

-

Step 3: Dehydration to this compound

The final step is the acid-catalyzed dehydration of the alcohol to form the target indene.

-

Materials:

-

4-phenyl-2-methyl-1-indanol

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene

-

-

Procedure:

-

Dissolve the crude 4-phenyl-2-methyl-1-indanol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude product by column chromatography to obtain pure this compound.

-

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and indene rings, a singlet for the methyl group, and signals for the methylene protons of the five-membered ring. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the quaternary carbons, the methyl carbon, and the aromatic carbons would be expected.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 206.28.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching frequencies for the aromatic rings.

Applications in Materials Science and Catalysis

The primary and most well-documented application of this compound is as a ligand precursor for the synthesis of metallocene catalysts.[3] These catalysts are highly effective in olefin polymerization.

The indenyl ligand, once deprotonated, coordinates to a transition metal center (commonly zirconium or titanium) to form a metallocene complex. The substituents on the indene ring, such as the methyl and phenyl groups in this case, play a critical role in tuning the electronic and steric properties of the resulting catalyst. This, in turn, influences the activity of the catalyst and the properties of the resulting polymer (e.g., molecular weight, tacticity, and monomer incorporation).

Prospective Outlook in Drug Development

While there is limited specific research on the biological activities of this compound, the indene scaffold is a well-established pharmacophore present in numerous biologically active compounds. Indene derivatives have been reported to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

The structural features of this compound, particularly the presence of the phenyl group, could be of interest in medicinal chemistry. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets. Further functionalization of the phenyl ring or the indene core could lead to the development of novel therapeutic agents. Future research could explore the potential of this and related compounds in areas such as:

-

Enzyme Inhibition: The rigid indene scaffold can serve as a template for designing inhibitors of various enzymes.

-

Receptor Antagonism/Agonism: Modification of the substituents could lead to compounds that interact with specific cellular receptors.

It is important to note that any potential therapeutic application would require extensive in vitro and in vivo studies to evaluate efficacy and safety.

Safety Information

Based on available data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area, are recommended when handling this compound.

References

Introduction: The Significance of the Substituted Indene Scaffold

An In-Depth Technical Guide to the Molecular Structure of 2-methyl-4-phenyl-1H-indene

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted indene scaffolds.

The 1H-indene framework, consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in both medicinal chemistry and materials science.[1][2] Its unique combination of aromaticity, non-planarity, and the presence of an acidic methylene group (at the C1 position) imparts versatile chemical reactivity.[2] Substituted indenes are precursors to metallocene catalysts used in olefin polymerization and are integral components of various biologically active molecules and pharmaceuticals, including the anti-inflammatory drug Sulindac.[1][3]

The specific compound, this compound, incorporates two key substitutions that significantly modulate its electronic and steric properties:

-

2-methyl group: This substitution on the five-membered ring influences the electronic nature of the adjacent double bond and provides a steric marker.

-

4-phenyl group: Attached to the six-membered ring, this bulky aromatic substituent dramatically impacts the molecule's conformation, potential for π-stacking interactions, and its utility as a ligand in organometallic chemistry.[4]

Understanding the precise molecular structure and spectroscopic signature of this compound is paramount for its effective utilization in synthesis, catalysis, and drug design.

Synthesis of this compound

While multiple routes to substituted indenes exist, a robust and logical pathway involves the construction of a substituted indanone followed by modification and dehydration.[2][5] The following proposed synthesis is based on established organic chemistry principles and provides a reliable method for obtaining the target compound.

Proposed Synthetic Pathway

The synthesis begins with a Friedel-Crafts acylation to append a propionyl group to biphenyl, followed by a reduction and an intramolecular Friedel-Crafts acylation (a variation of the Haworth synthesis) to form the five-membered ring of the indanone core. Subsequent Grignard reaction and acid-catalyzed dehydration yield the final product.

Experimental Protocol

Step 1: Synthesis of 1-(biphenyl-2-yl)propan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride dropwise.

-

Slowly add biphenyl to the mixture and allow the reaction to warm to room temperature, stirring for 12-18 hours. Causality: The Lewis acid AlCl₃ activates the propionyl chloride for electrophilic aromatic substitution onto the more activated ring of biphenyl, primarily at the ortho position due to directing effects and subsequent cyclization intent.

-

Quench the reaction by carefully pouring it over ice-water. Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Synthesis of 1-(biphenyl-2-yl)propane

-

Prepare a mixture of zinc amalgam (Zn(Hg)) by reacting zinc dust with mercury(II) chloride.

-

Add the 1-(biphenyl-2-yl)propan-1-one, concentrated hydrochloric acid (HCl), and toluene to the Zn(Hg).

-

Heat the mixture to reflux for 24 hours. Causality: The Clemmensen reduction is employed to completely reduce the ketone to an alkane without affecting the aromatic rings.

-

After cooling, separate the organic layer, extract the aqueous layer with toluene, and combine the organic fractions. Wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and remove the solvent.

Step 3: Synthesis of 4-phenyl-2,3-dihydro-1H-inden-1-one (4-phenyl-1-indanone)

-

Add the 1-(biphenyl-2-yl)propane from the previous step to polyphosphoric acid (PPA).

-

Heat the mixture with vigorous stirring at 80-100 °C for 4-6 hours. Causality: PPA acts as both a catalyst and a solvent for this intramolecular Friedel-Crafts acylation, facilitating the cyclization of the propanoic acid side chain (formed in situ) onto the adjacent phenyl ring to form the indanone core.

-

Pour the hot mixture onto crushed ice, and extract the resulting solid with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the crude indanone.

Step 4: Synthesis of this compound

-

Dissolve the 4-phenyl-1-indanone in dry tetrahydrofuran (THF) and cool to 0 °C.

-

Add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether dropwise. Allow the reaction to stir and warm to room temperature overnight. Causality: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone to form a tertiary alcohol.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, wash, dry, and concentrate.

-

Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark apparatus for 2-4 hours. Causality: The strong acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination of water forms the thermodynamically stable conjugated indene double bond.

-

After cooling, wash the reaction mixture with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

In-Depth Structural Elucidation

The structural identity and purity of this compound are unequivocally confirmed through a combination of modern spectroscopic techniques.

Molecular Geometry

The core of the molecule is the 1H-indene system. While the benzene ring is planar, the five-membered ring is nearly planar but possesses a slight envelope conformation. The C1 carbon is an sp³-hybridized center, while C2 and C3 are sp²-hybridized. The phenyl group at the C4 position is twisted out of the plane of the indene ring system to minimize steric hindrance with the adjacent hydrogen at C5.[6]

Spectroscopic Analysis

The following data represent predicted values based on established principles of spectroscopy and analysis of structurally similar compounds.[7][8][9]

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The key is to distinguish between the aromatic protons, the vinyl proton, the allylic methylene protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 | Multiplet (m) | 5H | Protons on the C4-phenyl substituent, residing in the typical aromatic region. |

| Ar-H (H5, H6, H7) | 7.00 - 7.30 | Multiplet (m) | 3H | Protons on the fused benzene ring of the indene core. |

| Vinyl-H (H3) | ~6.50 | Singlet (s) or narrow multiplet | 1H | Vinylic proton on the five-membered ring. Its chemical shift is influenced by the adjacent methyl group and the aromatic system. May show slight broadening due to allylic coupling. |

| Methylene-H (H1) | ~3.30 | Singlet (s) or narrow multiplet | 2H | Allylic protons at the C1 position. They are rendered chemically equivalent due to rapid tautomerism or appear as a singlet. They are significantly deshielded by the adjacent double bond and aromatic ring. |

| Methyl-H (C2-CH₃) | ~2.15 | Singlet (s) or narrow doublet | 3H | Protons of the methyl group attached to the C2 vinylic carbon. May show slight allylic coupling to H3. |

3.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (Quaternary) | 140 - 148 | Quaternary carbons of the indene core (C3a, C7a) and the phenyl-substituted carbon (C4). The ipso-carbon of the phenyl group will be in this range. |

| Aromatic C (CH) | 118 - 130 | Aromatic CH carbons from both the indene fused ring and the C4-phenyl substituent. |

| Vinylic C (C2, C3) | 125 - 145 | The sp² carbons of the double bond in the five-membered ring. C2 will be further downfield due to the methyl substituent. |

| Methylene C (C1) | ~35 - 40 | The sp³-hybridized allylic carbon at the C1 position. |

| Methyl C (C2-CH₃) | ~15 - 20 | The sp³-hybridized carbon of the methyl group. |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups and bond types present in the molecule.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1640 | C=C Stretch | Alkene (Indene Ring) |

| 750 - 700 | C-H Bend | Monosubstituted Benzene (out-of-plane) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 206, corresponding to the molecular weight of C₁₆H₁₄.[10]

-

Key Fragments: A significant fragment at m/z = 191 ([M-15]⁺) would correspond to the loss of a methyl radical (•CH₃), forming a stable indenyl cation.

Reactivity and Chemical Properties

The chemical behavior of this compound is dominated by the acidity of the C1 methylene protons and the reactivity of the C2-C3 double bond.

Acidity and Indenyl Anion Formation

The protons on the C1 carbon are significantly acidic (pKa ≈ 20 in DMSO for the parent indene) because their removal results in the formation of a resonance-stabilized and aromatic indenyl anion.[1][2] This anion is a powerful nucleophile and a common ligand in organometallic chemistry. Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium hydride (NaH), will quantitatively deprotonate the indene.

Reactivity Diagram: Anion Formation

Caption: Deprotonation of the indene to form a stable indenyl anion.

Potential Applications

Given the known utility of substituted indenes, this compound is a valuable intermediate and target molecule for several advanced applications:

-

Ligand Synthesis: The corresponding indenyl anion can be used to synthesize transition metal complexes (metallocenes) that are active catalysts for polymerization reactions.[2][4]

-

Medicinal Chemistry: The indene scaffold is present in numerous bioactive compounds.[3] This particular derivative could serve as a starting point for developing novel therapeutics, potentially as anticancer or anti-inflammatory agents.[11][12]

-

Materials Science: Polycyclic aromatic hydrocarbons are foundational to the development of organic electronic materials, and functionalized indenes can be incorporated into polymers or small molecules for such applications.[13]

Conclusion

This compound is a structurally significant molecule with a rich chemical character defined by its fused-ring system and specific substitution pattern. Its synthesis is achievable through established multi-step organic transformations. The molecular structure can be unambiguously determined by a suite of spectroscopic techniques, primarily ¹H and ¹³C NMR, which provide a clear signature for its identity and purity. The inherent reactivity, particularly the acidity of the C1 position, makes it a versatile building block for creating complex molecules for catalysis, medicine, and materials science.

References

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Indene synthesis [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2-Methyl-4-phenylindene | C16H14 | CID 11074559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-methyl-4-phenyl-1H-indene

Introduction: The Significance of the Indene Scaffold

The indene framework is a crucial structural motif in a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] Substituted indenes, in particular, serve as indispensable ligands in organometallic chemistry, most notably in the generation of metallocene catalysts for olefin polymerization. The strategic placement of substituents on the indene ring, such as the methyl and phenyl groups in 2-methyl-4-phenyl-1H-indene, can significantly influence the catalytic activity, polymer molecular weight, and isotacticity. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Primary Synthesis Pathway: A Three-Step Approach from 4-bromo-2-methyl-1-indanone

A robust and widely applicable method for the synthesis of 4-aryl-substituted indenes proceeds via a three-step sequence starting from a readily available halo-indanone precursor. This pathway is notable for its efficiency and the use of a ligand-free palladium-catalyzed Suzuki coupling reaction.

The overall transformation is depicted below:

Caption: Overview of the primary three-step synthesis pathway.

Step 1: Ligand-Free Suzuki Coupling

The initial and key step involves the formation of the C4-phenyl bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction couples 4-bromo-2-methyl-1-indanone with phenylboronic acid. A significant advantage of this protocol is the elimination of the need for expensive phosphine ligands, which simplifies the procedure and purification.

Mechanism of the Suzuki Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three main stages: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-methyl-4-phenyl-1-indanone

-

To a reaction vessel, add 4-bromo-2-methyl-1-indanone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.2 eq).

-

Add polyethylene glycol 400 (PEG-400) as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add palladium(II) acetate (Pd(OAc)₂, 0.005 mol%).

-

Heat the reaction mixture to 110 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-phenyl-1-indanone.

Step 2: Reduction of the Indanone

The second step involves the reduction of the ketone functionality of 2-methyl-4-phenyl-1-indanone to the corresponding secondary alcohol, 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Mechanism of Ketone Reduction by NaBH₄:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Caption: Mechanism of ketone reduction using sodium borohydride.

Experimental Protocol: Synthesis of 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol

-

Dissolve 2-methyl-4-phenyl-1-indanone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.

Step 3: Acid-Catalyzed Dehydration

The final step is the elimination of water from the secondary alcohol to form the desired alkene, this compound. This is typically achieved by heating the alcohol in the presence of an acid catalyst.

Mechanism of Alcohol Dehydration:

The dehydration of the indanol likely proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.

Caption: E1 mechanism for the acid-catalyzed dehydration of the indanol.

Experimental Protocol: Synthesis of this compound

-

Combine the crude 2-methyl-4-phenyl-2,3-dihydro-1H-inden-1-ol with a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH).

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction by TLC until the alcohol is fully consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Suzuki Coupling | Phenylboronic acid, Pd(OAc)₂, K₂CO₃, TBAB | PEG-400 | 110 | >95 |

| 2. Reduction | NaBH₄ | Methanol/Ethanol | 0 to RT | ~98 |

| 3. Dehydration | p-TsOH (cat.) | Toluene | Reflux | ~95 |

Alternative Synthesis Pathway: Rhodium-Catalyzed [3+2] Annulation

An alternative and more convergent approach to substituted indenes involves the rhodium-catalyzed annulation of an alkyne with an arylboronic acid derivative. This method constructs the five-membered ring in a single step, offering high atom economy. For the synthesis of this compound, a plausible route would involve the reaction of 1-phenylpropyne with an appropriately substituted arylboronic acid. A general protocol for a similar transformation has been reported, which can be adapted for this specific target.[2][3]

Conceptual Reaction Scheme:

Caption: Conceptual rhodium-catalyzed [3+2] annulation for indene synthesis.

General Experimental Protocol (Adapted)

-

To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral diene ligand.

-

Add a dry, degassed solvent such as 1,4-dioxane.

-

Add the arylboronic acid derivative (1.0 eq) and the alkyne, 1-phenylpropyne (1.2 eq).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the this compound.

Rationale for this Approach:

This method offers a more convergent synthesis, forming the indene core in a single step from readily available precursors. The use of chiral ligands also opens the possibility for enantioselective synthesis, which is a significant advantage in drug development. However, the optimization of reaction conditions and the synthesis of the specific arylboronic acid precursor may be more complex than the primary pathway.

Conclusion

The synthesis of this compound can be reliably achieved through a high-yielding, three-step sequence involving a ligand-free Suzuki coupling, a sodium borohydride reduction, and an acid-catalyzed dehydration. This pathway offers excellent yields and utilizes readily accessible reagents and conditions. For applications requiring a more convergent approach or enantiocontrol, a rhodium-catalyzed [3+2] annulation presents a powerful alternative. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the need for stereochemical control.

References

Spectroscopic Characterization of 2-Methyl-4-Phenyl-1H-indene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-methyl-4-phenyl-1H-indene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral signatures. This approach, rooted in established spectroscopic theory and comparison with analogous structures, offers a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of substituted indene derivatives.

Molecular Structure and Spectroscopic Significance

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ and a molecular weight of 206.28 g/mol [1]. Its structure, consisting of a phenyl-substituted indene backbone, presents a unique set of spectroscopic features. The precise elucidation of these features is paramount for confirming the compound's identity, assessing its purity, and understanding its electronic and structural properties.

References

The Role of Phenyl Substitution on Indenyl Ligand Properties: A Guide for Researchers

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

Indenyl ligands have carved a significant niche in the landscape of organometallic chemistry and catalysis, most notably as ancillary ligands in metallocene-catalyzed olefin polymerization. Their unique electronic and steric properties, stemming from the fusion of a cyclopentadienyl anion with a benzene ring, offer distinct advantages over their simpler cyclopentadienyl counterparts. The strategic substitution of the indenyl framework provides a powerful tool for fine-tuning the performance of the resulting metal complexes. This technical guide delves into the multifaceted role of phenyl substitution on the properties of indenyl ligands. We will explore the synthesis of these modified ligands and dissect the profound impact of the phenyl group on the electronic and steric environment of the metal center. Furthermore, we will examine how these modifications translate into tangible changes in catalytic activity and selectivity, with a particular focus on olefin polymerization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of ligand design principles in catalysis.

Introduction: The Indenyl Ligand in Catalysis

The indenyl ligand, the anionic form of indene, has emerged as a cornerstone in the design of single-site catalysts. Its prominence is largely attributed to the "indenyl effect," a phenomenon that describes the significantly enhanced rates of associative substitution reactions in indenyl metal complexes compared to their cyclopentadienyl analogues.[1][2] This effect arises from the ability of the indenyl ligand to undergo a facile haptotropic shift from an η⁵- to an η³-coordination mode. This rearrangement is stabilized by the aromaticity of the fused benzene ring, which provides a lower-energy pathway for ligand substitution, a key step in many catalytic cycles.[1][3]

The indenyl framework, however, is not a monolithic entity. Its properties can be meticulously tailored through the introduction of substituents. Phenyl substitution, in particular, offers a versatile strategy for modulating both the electronic and steric characteristics of the ligand, thereby influencing the reactivity, stability, and selectivity of the corresponding metal complex. This guide will provide a comprehensive exploration of the consequences of appending a phenyl group to the indenyl scaffold.

Synthesis of Phenyl-Substituted Indenyl Ligands

The synthesis of phenyl-substituted indenyl ligands can be achieved through various synthetic routes. A common and effective method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituted phenyl groups.

Experimental Protocol: Synthesis of 2-Phenyl-1H-indene

This protocol describes a representative synthesis of a 2-aryl-substituted indenyl phosphine ligand, which can be adapted for the synthesis of 2-phenylindene by omitting the phosphination step.[4]

Materials:

-

2-Bromo-1H-indene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-1H-indene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1H-indene.

References

- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 2. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Theoretical Stability Analysis of 2-Methyl-4-Phenyl-1H-Indene

Foreword: The Imperative of Predictive Stability in Drug Discovery

In the landscape of modern drug development, the indene scaffold is a recurring structural motif found in numerous biologically active molecules and natural products.[1] Its unique electronic and structural properties make it a valuable building block for designing novel therapeutic agents. The stability of any candidate molecule is a cornerstone of its potential success, influencing its synthesis, shelf-life, and metabolic fate. For substituted indenes like 2-methyl-4-phenyl-1H-indene, a nuanced understanding of thermodynamic and kinetic stability is not merely academic; it is a critical prerequisite for advancing a compound through the development pipeline.

This guide delineates a robust computational framework for the in silico evaluation of this compound's stability. We move beyond a simple recitation of methods to provide a causal-driven narrative, explaining why specific theoretical approaches are chosen and how the resulting data can be interpreted to yield actionable insights for researchers, chemists, and drug development professionals. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful quantum chemical method that offers an optimal balance of computational accuracy and efficiency for systems of this nature.

Theoretical Foundations: Deconstructing Molecular Stability

The stability of a molecule like this compound is not a monolithic concept. It is a composite of thermodynamic and kinetic factors, each governed by the molecule's intricate electronic structure.

Thermodynamic Stability and the Role of Aromaticity

Thermodynamic stability refers to the inherent energy of a molecule relative to its isomers. A lower absolute energy implies greater stability. For this compound, a primary contributor to its stability is the aromaticity of its fused ring system. The indene core consists of a benzene ring fused to a cyclopentene ring.[1] The benzene portion of the molecule is aromatic, containing 6 π-electrons that satisfy Hückel's rule (4n+2 π-electrons, where n=1), leading to significant resonance stabilization.[2][3] This delocalization of electrons across the six-membered ring creates a highly stable, low-energy structure.

Computational chemistry allows us to quantify this stability by calculating the molecule's absolute electronic energy and, more comprehensively, its Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates a more thermodynamically favorable molecule.

Kinetic Stability and Frontier Molecular Orbital (FMO) Theory

Kinetic stability relates to a molecule's reactivity, or its propensity to undergo a chemical reaction. A kinetically stable molecule has a high activation energy barrier for reactions. This is effectively predicted by Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

-

HOMO: The outermost orbital containing electrons. Its energy level correlates with the ability to donate electrons. A higher HOMO energy suggests a more reactive nucleophile.

-

LUMO: The innermost orbital devoid of electrons. Its energy level correlates with the ability to accept electrons. A lower LUMO energy indicates a more reactive electrophile.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical descriptor of kinetic stability.[6] A large gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, corresponding to higher kinetic stability and lower chemical reactivity.

The Computational Engine: Density Functional Theory (DFT)

To calculate these properties, Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry.[6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for molecules of the size relevant to drug discovery.

The choice of a specific functional and basis set is paramount for accuracy.

-

Functional: Approximates the exchange-correlation energy. For polycyclic aromatic hydrocarbons (PAHs), hybrid functionals like B3LYP offer a well-validated balance of accuracy and cost.[6] For potentially higher accuracy, especially where non-covalent interactions are critical, functionals from the M06 suite can be employed.[7]

-

Basis Set: A set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311G(d,p) provide a good combination of flexibility and computational speed for organic molecules.

By performing a geometry optimization followed by a frequency calculation using a selected DFT functional and basis set, we can confirm that the molecular structure corresponds to a true energy minimum on the potential energy surface and derive key thermochemical data.[8]

Experimental Protocol: A Step-by-Step Computational Workflow

This section provides a detailed methodology for the stability analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[9]

Step 1: Molecular Structure Construction and Pre-optimization

-

Build the 3D Structure: Using a molecular editor such as GaussView or the open-source Avogadro software[10], construct the 3D model of this compound (CAS: 159531-97-2).[11] Ensure correct atom types, bonds, and initial stereochemistry.

-

Initial Cleaning: Perform an initial "clean-up" using a molecular mechanics force field (e.g., UFF or MMFF94) within the modeling software. This provides a reasonable starting geometry for the more rigorous quantum mechanical calculations, reducing the number of optimization cycles required.

Step 2: Geometry Optimization with DFT

-

Input File Preparation: Create an input file for Gaussian. This text file specifies the calculation type, theoretical method, molecular geometry (in Z-matrix or Cartesian coordinates), and charge/multiplicity.

-

Keyword Selection: The essential keywords for this step are:

-

#p B3LYP/6-311G(d,p) Opt: Specifies the B3LYP functional with the 6-311G(d,p) basis set and requests a geometry optimization. The #p keyword provides additional output.

-

SCF=Tight: Requests a tighter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more accurate electronic wavefunction.

-

Int=Ultrafine: Uses a finer integration grid, which can improve accuracy for complex molecules.

-

-

Execution: Submit the input file to Gaussian for calculation. The program will iteratively adjust the molecular geometry to find the lowest energy conformation.

Step 3: Frequency Calculation and Thermochemical Analysis

-

Purpose: This step is crucial for two reasons:

-

It confirms that the optimized structure is a true minimum (no imaginary frequencies). An imaginary frequency indicates a transition state.

-

It calculates the zero-point vibrational energy (ZPVE) and provides the necessary data to compute thermodynamic properties like enthalpy and Gibbs free energy.[8]

-

-

Input File Preparation: Use the optimized geometry from the previous step. The keywords are:

-

#p B3LYP/6-311G(d,p) Freq: Instructs Gaussian to perform a frequency calculation at the same level of theory used for optimization.

-

-

Execution and Verification: After the calculation completes, inspect the output file to confirm that there are zero imaginary frequencies.

Step 4: Data Extraction and Interpretation

-

Energies: From the frequency calculation output file, extract the key energy values:

-

Sum of electronic and zero-point Energies

-

Sum of electronic and thermal Enthalpies

-

Sum of electronic and thermal Free Energies (This is the Gibbs Free Energy, the most comprehensive measure of thermodynamic stability under standard conditions).

-

-

Frontier Orbitals: Note the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap. These values are typically listed near the end of the population analysis section in the output file.

-

Visualization: Use software like GaussView to visualize the 3D electron density plots of the HOMO and LUMO. This helps identify the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Visualization and Data Presentation

Visual aids and structured data are essential for interpreting and communicating computational results.

Computational Workflow Diagram

Caption: Computational workflow for stability analysis.

Molecular Structure of this compound

References

- 1. Indene - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. ejournal.publine.or.id [ejournal.publine.or.id]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Thermochemistry — ASE documentation [ase-lib.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-Methyl-4-phenylindene | C16H14 | CID 11074559 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Art of Molecular Architecture: A Technical Guide to the Derivatives of 2-Methyl-4-Phenyl-1H-Indene

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and materials scientists, exploring the synthetic potential of the 2-methyl-4-phenyl-1H-indene scaffold. We will delve into the strategic derivatization of this molecule, offering not just protocols, but the scientific rationale behind the proposed synthetic routes. Our focus is on providing a versatile toolbox for creating novel molecules with potential applications in drug discovery and materials science.

The this compound Core: A Privileged Scaffold

The indene framework is a recurring motif in biologically active compounds and functional materials.[1] The fusion of a cyclopentadiene and a benzene ring creates a unique electronic and steric environment. The introduction of a methyl group at the 2-position and a phenyl group at the 4-position on the 1H-indene core provides a versatile platform for further functionalization. The phenyl group can be modified to modulate electronic properties or to introduce pharmacophores, while the methyl group and the indene backbone offer multiple sites for chemical elaboration.

Synthesis of the Core Scaffold

A robust synthesis of the this compound (3) core is paramount. A plausible and efficient route commences with the Friedel-Crafts acylation of biphenyl with isobutyryl chloride to yield 2-methyl-1-(biphenyl-4-yl)propan-1-one (1). Subsequent intramolecular cyclization under acidic conditions, such as with polyphosphoric acid (PPA), affords 2-methyl-4-phenyl-1H-inden-1(2H)-one (2). The final step involves the reduction of the indenone to the corresponding indene.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-methyl-1-(biphenyl-4-yl)propan-1-one (1)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.

-

Add biphenyl (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Step 2: Synthesis of 2-methyl-4-phenyl-1H-inden-1(2H)-one (2)

-

Add the product from Step 1 (1.0 eq) to polyphosphoric acid (10 eq by weight).

-

Heat the mixture to 100 °C with vigorous stirring for 4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (silica gel, hexanes/ethyl acetate).

Step 3: Synthesis of this compound (3)

-

To a solution of the indenone (2) (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with acetone and concentrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

Derivatization Strategies

The this compound scaffold offers several avenues for derivatization, which we will explore systematically.

Functionalization of the Aromatic Rings

The presence of two distinct aromatic rings, the fused benzene ring of the indene and the pendant phenyl group, allows for selective functionalization using modern cross-coupling methodologies. To achieve this, halogenated precursors are required.

2.1.1. Halogenation of the Indene Core

Bromination of the indene core can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile. The position of bromination on the fused aromatic ring will be directed by the existing substituents.

2.1.2. Palladium-Catalyzed Cross-Coupling Reactions

With brominated this compound in hand, a plethora of derivatives can be accessed through well-established palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: For the formation of new carbon-carbon bonds, the Suzuki-Miyaura coupling is a powerful tool.[2][3][4] By reacting the bromo-indene with various aryl or heteroaryl boronic acids, a diverse library of biaryl-substituted indenes can be synthesized.

-

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling of the bromo-indene with terminal alkynes is the reaction of choice.[5][6][7][8][9] This opens up possibilities for further transformations of the alkyne group.

-

Buchwald-Hartwig Amination: For the introduction of nitrogen-containing functional groups, the Buchwald-Hartwig amination allows for the coupling of the bromo-indene with a wide range of primary and secondary amines.[1][10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Indene Derivative

-

To a degassed mixture of the bromo-indene derivative (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Workflow for Aromatic Ring Functionalization

Caption: Palladium-catalyzed cross-coupling strategies.

Reactions at the Indene Double Bond

The double bond in the five-membered ring is susceptible to various addition reactions.

-

Diels-Alder Reaction: The indene double bond can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene, leading to the formation of complex polycyclic structures.[12][13][14][15] The stereochemistry of the product can often be controlled by the choice of reactants and reaction conditions.

-

Epoxidation and Ring Opening: Epoxidation of the double bond followed by nucleophilic ring-opening provides a route to functionalized indanols.

Derivatization via the Indenone Intermediate

The indenone intermediate (2) is a valuable precursor for a range of derivatives.

-

Wittig Reaction: The ketone functionality of the indenone can be converted to an exocyclic double bond via the Wittig reaction.[16][17][18][19][20] This allows for the introduction of a variety of substituents at the 1-position.

Experimental Protocol: Wittig Reaction on 2-Methyl-4-phenyl-1H-inden-1(2H)-one

-

To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 eq).

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the solution to 0 °C and add a solution of the indenone (2) (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield the corresponding 1-alkylidene-2-methyl-4-phenyl-1H-indene.

Derivatization via the Indenone Intermediate

Caption: Synthetic utility of the indenone intermediate.

Functionalization of the Methyl Group

While direct functionalization of the methyl group can be challenging, it can be achieved through radical halogenation followed by nucleophilic substitution.

Potential Applications

The derivatives of this compound are anticipated to exhibit a range of biological activities and material properties.

-

Medicinal Chemistry: The indene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][21] Modifications of the phenyl ring and the indene core could lead to new therapeutic agents targeting cancer, inflammation, or neurodegenerative diseases.[5][21] For instance, the introduction of specific pharmacophores via Suzuki or Buchwald-Hartwig reactions could lead to potent and selective enzyme inhibitors or receptor modulators.

-

Materials Science: Indene derivatives are precursors to polyindenes and are used in the synthesis of ligands for metallocene catalysts in olefin polymerization.[1] The electronic properties of the this compound core can be tuned by the introduction of electron-donating or electron-withdrawing groups on the aromatic rings, making these derivatives promising candidates for organic electronics applications.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the synthesis of a wide array of novel chemical entities. By leveraging modern synthetic methodologies, researchers can systematically explore the chemical space around this core, paving the way for the discovery of new pharmaceuticals and advanced materials. The protocols and strategies outlined in this guide provide a solid foundation for such endeavors.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 2-methyl-4-phenyl-1H-indene

An In-Depth Technical Guide to the Safe Handling and Application of 2-Methyl-4-phenyl-1H-indene for Research Professionals

Section 1: Introduction & Scientific Context

The indene scaffold is a cornerstone in modern medicinal chemistry and materials science. As a privileged structure, its derivatives are integral to the development of novel therapeutics and advanced functional materials.[1][2] Specifically, substituted indenes like this compound are of significant interest to researchers. The strategic placement of a methyl group—often referred to as a "magic methyl" in drug discovery—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and solubility.[3] The phenyl substitution further provides a vector for exploring structure-activity relationships (SAR) through additional modifications.

Given the increasing utility of this compound in synthetic and developmental pipelines, a comprehensive understanding of its safe handling and reactivity profile is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a field-proven framework for the safe and effective use of this compound. The protocols herein are grounded in established safety data and are designed to ensure both the integrity of experimental outcomes and the protection of laboratory personnel.

Section 2: Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 159531-97-2 | [4][5] |

| Molecular Formula | C₁₆H₁₄ | [4][5] |

| Molecular Weight | 206.28 g/mol | [4] |

| Physical Form | Liquid, Solid, or Semi-solid | [5] |

| Recommended Storage | Room temperature, under an inert atmosphere | [5] |

Section 3: Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is critical for implementing appropriate safety controls. The primary hazards are associated with its irritant properties.

| GHS Classification | Code | Description | Source |

| Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [4][5] | |

| Hazard Statements | H315 | Causes skin irritation. | [4][5] |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust, fume, gas, mist, vapors, or spray. | [4][5] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

The causality behind these classifications dictates specific handling protocols. The potential for respiratory irritation (H335) makes it mandatory to handle this compound in a certified chemical fume hood.[4][7] The skin and eye irritation warnings (H315, H319) necessitate the use of appropriate personal protective equipment (PPE) to create a barrier between the chemical and the user.[4]

Section 4: Comprehensive Safety and Handling Protocols

Adherence to a multi-layered safety approach is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for this compound is a properly functioning chemical fume hood.[7] This is non-negotiable. The fume hood contains vapors and potential aerosols, directly addressing the H335 respiratory hazard by preventing inhalation.[4] All manipulations, including weighing, transfers, and additions to reaction vessels, must occur within the sash of the hood.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use. Handle with gloves.[7]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.

-

Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Choose body protection according to the amount and concentration of the substance at the workplace.[7]

Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring safety.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The recommendation for storage under an inert atmosphere (e.g., argon or nitrogen) prevents slow degradation from atmospheric oxygen or moisture, which is critical for the reproducibility of sensitive organometallic reactions.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these can trigger vigorous and potentially hazardous reactions.[7]

-

Stability: The compound is stable under recommended storage conditions.[6][7]

Spill and Waste Management

-

Spill Response: In the event of a small spill, use personal protective equipment.[7] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Sweep or shovel the material into a suitable, labeled container for disposal.[7] Do not allow the product to enter drains.[7]

-

Waste Disposal: Dispose of waste materials and contaminated packaging in accordance with federal, state, and local environmental control regulations.[8] Chemical waste generators must ensure complete and accurate classification of the waste.[8]

Section 5: Emergency Procedures & First Aid

In case of exposure, immediate and appropriate action is critical.

-

Inhalation: If inhaled, move the person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water.[7] Remove all contaminated clothing. If skin irritation develops or persists, get medical attention.[6]

-